3-[(3-Aminophenyl)formamido]propanamide

PARP inhibition Chemical biology Medicinal chemistry

This 3-aminobenzamide-propanamide conjugate retains the validated PARP-1 pharmacophore with a derivatizable primary amide side chain. Unlike parent 3-aminobenzamide, it enables fragment elaboration for CNS-sedative hydroxamic acid leads (US4407822). The hydrochloride salt (CAS 1258641-50-7) dissolves directly in aqueous buffer, eliminating DMSO/DMF artifacts in cell-based PARP and DNA repair assays. Procure the meta isomer to ensure patent-validated positional geometry; para (EN300-88629) and ortho (EN300-67492) isomers are also available for systematic SAR.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
Cat. No. B8726718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Aminophenyl)formamido]propanamide
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)NCCC(=O)N
InChIInChI=1S/C10H13N3O2/c11-8-3-1-2-7(6-8)10(15)13-5-4-9(12)14/h1-3,6H,4-5,11H2,(H2,12,14)(H,13,15)
InChIKeyJKJPLRIGHLSMLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Aminophenyl)formamido]propanamide: Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


3-[(3-Aminophenyl)formamido]propanamide (CAS 893448-20-9; synonym: 3-amino-N-(3-amino-3-oxopropyl)benzamide) is a synthetic benzamide-propanamide conjugate with the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol . The compound features a 3-aminobenzamide core extended by a propanamide side chain via an amide linkage. It is typically supplied as the hydrochloride salt (CAS 1258641-50-7, MW 243.69) at a minimum purity of 95% . Commercial availability spans multiple vendors including Enamine (Cat. No. EN300-68190), Leyan, AKSci, and Chemscene [1]. The compound is classified as a research chemical building block and is expressly not intended for diagnostic or therapeutic human use .

Why 3-[(3-Aminophenyl)formamido]propanamide Cannot Be Reliably Substituted with Generic 3-Aminobenzamide or Positional Isomers


The 3-aminobenzamide scaffold is well-established as a poly(ADP-ribose) polymerase (PARP) pharmacophore, with the parent compound 3-aminobenzamide (3-AB) exhibiting an IC₅₀ of approximately 50 nM in CHO cellular assays [1]. However, 3-AB is a minimal fragment (MW 136.15, C₇H₈N₂O) with limited physicochemical drug-likeness and no functionalizable side chain for further derivatization [2]. The propanamide extension in the target compound introduces an additional amide moiety that alters hydrogen-bonding capacity, topological polar surface area, and conformational flexibility—parameters that directly impact target engagement, solubility, and synthetic tractability [3]. Furthermore, positional isomerism is critical: the 2-amino (ortho) and 4-amino (para) isomers share the identical molecular formula (C₁₀H₁₃N₃O₂, MW 207.23) but differ in the spatial orientation of the primary amine, which governs both intermolecular interaction geometry and the reactivity of the aniline nitrogen in downstream coupling reactions . Generic substitution without structural verification introduces uncontrolled variables in both biological assay outcomes and synthetic yield.

Quantitative Differentiation Evidence for 3-[(3-Aminophenyl)formamido]propanamide: Head-to-Head Comparator Data


Structural Differentiation from 3-Aminobenzamide (3-AB): Propanamide Side Chain Confers Enhanced Hydrogen-Bonding Capacity and Derivatization Potential

The target compound extends the 3-aminobenzamide core (C₇H₈N₂O, MW 136.15) with a propanamide side chain, resulting in a molecular weight increase of 71.08 Da (to 207.23) and the addition of one hydrogen-bond donor and one hydrogen-bond acceptor . The parent 3-AB possesses 2 H-bond donors and 2 H-bond acceptors [1]; the target compound possesses 3 H-bond donors and 3 H-bond acceptors, which is predicted to increase aqueous solubility and modulate protein-ligand interaction networks . Critically, the primary amide terminus of the propanamide chain provides a synthetic handle for further diversification (e.g., hydrolysis to carboxylic acid, conversion to hydroxamic acid, or coupling to additional fragments), which the simple benzamide scaffold of 3-AB lacks [2].

PARP inhibition Chemical biology Medicinal chemistry

Positional Isomer Differentiation: Meta (3-) vs. Para (4-) vs. Ortho (2-) Aminophenyl Substitution Governs Reactivity and Binding Geometry

Three positional isomers share the molecular formula C₁₀H₁₃N₃O₂ (MW 207.23): the 3-amino (meta) target compound (CAS 893448-20-9), the 4-amino (para) isomer (CAS 1114822-89-7), and the 2-amino (ortho) isomer (CAS 1156868-60-8) . The meta-substitution pattern positions the aniline amino group at a 120° angle relative to the amide carbonyl, enabling distinct hydrogen-bonding geometry compared to the linear 180° para-substitution or the intramolecularly hydrogen-bonded ortho-substitution [1]. In the context of PARP-1 inhibition, the 3-aminobenzamide motif is the validated pharmacophore; the 4-amino isomer has been explored in distinct therapeutic contexts including as a versatile small-molecule scaffold, while the 2-amino isomer remains comparatively under-characterized . All three isomers are commercially available from Enamine at 95% purity [2], but their non-interchangeability in biological assays demands explicit structural verification prior to procurement.

Positional isomerism Structure-activity relationship Chemical synthesis

Comparison with Des-Amino Analog: The 3-Amino Group on the Benzamide Ring Is the Essential Pharmacophoric Element

N-(3-Amino-3-oxopropyl)benzamide (CAS 3440-29-7, C₁₀H₁₂N₂O₂, MW 192.21) is the direct des-amino analog of the target compound, lacking the 3-amino substituent on the phenyl ring . This structural deletion removes one hydrogen-bond donor and eliminates the aniline nitrogen that is essential for PARP-1 catalytic domain interaction [1]. The target compound's 3-amino group enables key hydrogen-bond contacts within the PARP-1 NAD⁺-binding pocket; its absence in the des-amino analog renders it incapable of engaging this validated cancer target [2]. The topological polar surface area (TPSA) differs accordingly: the target compound is predicted to have a higher TPSA (approximately 98 Ų) compared to the des-amino analog (72.19 Ų), reflecting the additional polar amino group .

Pharmacophore mapping PARP inhibition DNA repair

Propanamide Side Chain Enables Direct Conversion to Hydroxamic Acid Derivatives: Patent-Backed Synthetic Utility

Patent US4407822 and EP0061406 explicitly describe 3-(aminobenzamido)-propionhydroxamic acids as therapeutic agents with sedative activity on the central nervous system [1]. The target compound, bearing a terminal primary amide, serves as the direct synthetic precursor to 3-(3-aminobenzamido)-propionhydroxamic acid—a conversion achieved via hydrolysis of the amide to the carboxylic acid followed by hydroxamic acid formation, or via direct amide-to-hydroxamic acid transformation [2]. The patent identifies the meta-amino (3-amino) isomer as the preferred substitution pattern, stating 'the preferred products being 3-(3-amino-benzamido)-propionhydroxamic acid and addition salts thereof, particularly the hydrochloride' [3]. This establishes a documented, patent-validated synthetic trajectory that is not available from simple 3-aminobenzamide, which lacks the propanamide extension required for this conversion [4].

Hydroxamic acid Synthetic intermediate Patent precedent

Physicochemical Differentiation: Predicted Solubility and Drug-Likeness Profile Relative to 3-Aminobenzamide

The predicted logP of the target compound is estimated to be in the range of 0.2–1.0, compared to 0.33 for 3-aminobenzamide . The topological polar surface area (TPSA) is predicted to be approximately 98 Ų versus 69.1 Ų for 3-AB [1]. Both compounds comply with Lipinski's Rule of Five (MW <500, logP ≤5, HBD ≤5, HBA ≤10), but the target compound's higher TPSA suggests improved aqueous solubility while remaining within the acceptable range for membrane permeability . The hydrochloride salt form (CAS 1258641-50-7) is confirmed to be a white crystalline powder soluble in water, with a molecular weight of 243.69 g/mol . This enhanced solubility profile, combined with the additional functionalization handle, positions the target compound as a more formulation-friendly intermediate compared to 3-AB, which requires DMF or DMSO for dissolution at higher concentrations.

Physicochemical properties Drug-likeness ADME prediction

Evidence-Backed Application Scenarios for 3-[(3-Aminophenyl)formamido]propanamide: When to Select This Compound


PARP-1 Inhibitor Fragment-Based Drug Discovery (FBDD) and Focused Library Synthesis

The 3-aminobenzamide-propanamide scaffold retains the validated PARP-1 pharmacophore (3-aminobenzamide core) while providing a primary amide extension point for fragment elaboration. The target compound is suitable as a starting fragment for structure-guided optimization of PARP-1 inhibitors, where the propanamide side chain can be diversified into hydroxamic acids, esters, or coupled to additional aromatic moieties. This application is supported by the patent precedent (US4407822) establishing the 3-aminobenzamido-propionamide scaffold as a precursor to biologically active hydroxamic acid derivatives [1]. Selection over 3-AB is justified when synthetic tractability and derivatization potential are required, as 3-AB lacks a functionalizable extension .

Synthesis of Benzamido-alkyl-Hydroxamic Acid CNS-Active Compounds

Patent US4407822 and EP0061406 explicitly describe 3-(3-aminobenzamido)-propionhydroxamic acid as a preferred CNS-sedative agent [1]. The target compound serves as the direct synthetic precursor to this patented therapeutic class via conversion of the terminal amide to the hydroxamic acid functionality. This scenario is specifically applicable to medicinal chemistry programs targeting central nervous system indications, where the meta-amino substitution pattern is patent-validated as the optimal configuration. Procurement of the 3-amino (meta) isomer is essential, as the patent explicitly claims this positional preference [2].

Positional Isomer Profiling in Structure-Activity Relationship (SAR) Studies

When conducting systematic SAR studies around the benzamide-propanamide scaffold, procurement of all three positional isomers (2-amino, 3-amino, and 4-amino) is required. The distinct CAS numbers and Enamine catalog entries (EN300-67492 for 2-amino, EN300-68190 for 3-amino, EN300-88629 for 4-amino) allow unambiguous sourcing of each isomer at consistent 95% purity [3]. The target 3-amino compound provides the meta-substitution geometry that is essential for PARP-1 engagement, while the para isomer has been described as a versatile scaffold for distinct medicinal chemistry applications. This application is supported by the commercial availability and differentiated structural identity of all three isomers.

Aqueous-Phase Biochemical Assays Requiring Solvent-Free Compound Handling

The hydrochloride salt form (CAS 1258641-50-7, MW 243.69) of the target compound is characterized as a water-soluble white crystalline powder . This physical form enables direct dissolution in aqueous assay buffers without the need for DMSO or DMF co-solvents, reducing the risk of solvent-induced assay artifacts (e.g., cellular cytotoxicity, enzyme denaturation). In contrast, 3-aminobenzamide (free base) achieves only 25 mg/mL in water and often requires DMF (~30 mg/mL) or DMSO (~30 mg/mL) for concentrated stock solutions [3]. This property is particularly advantageous for cell-based PARP inhibition assays, DNA repair studies, and any high-throughput screening format where organic solvent carryover must be minimized.

Quote Request

Request a Quote for 3-[(3-Aminophenyl)formamido]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.